

Spectroscopic Data of Phenyl Glycidyl Ether: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Phenyl glycidyl ether

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **phenyl glycidyl ether**, a key intermediate in organic synthesis and a component in epoxy resin formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **phenyl glycidyl ether**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Phenyl Glycidyl Ether

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.35 - 7.25	m	Ar-H (meta)
7.00 - 6.90	m	Ar-H (para, ortho)
4.23	dd	-O-CH ₂ - (from epoxide)
3.95	dd	-O-CH ₂ - (from epoxide)
3.35	m	-CH- (from epoxide)
2.90	dd	-CH ₂ - (oxirane ring)
2.75	dd	-CH ₂ - (oxirane ring)

Solvent: CDCl₃. Data sourced from multiple publicly available spectra. Chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **Phenyl Glycidyl Ether**

Chemical Shift (δ) ppm	Assignment
158.5	Ar-C-O
129.5	Ar-CH (meta)
121.2	Ar-CH (para)
114.6	Ar-CH (ortho)
68.8	-O-CH ₂ -
50.1	-CH- (epoxide)
44.6	-CH ₂ - (oxirane ring)

Solvent: CDCl₃. Data sourced from ChemicalBook.[\[1\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data for **Phenyl Glycidyl Ether**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3060 - 3040	C-H stretch (aromatic)
2990 - 2920	C-H stretch (aliphatic)
1600, 1490	C=C stretch (aromatic ring)
1245	C-O-C stretch (aryl ether)
915, 840	C-O stretch (epoxide ring)

Data represents typical absorption bands for **phenyl glycidyl ether**.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Phenyl Glycidyl Ether**

m/z	Ion	Relative Intensity
150	[M] ⁺	High
94	[M - C ₃ H ₄ O] ⁺	High
77	[C ₆ H ₅] ⁺	Medium
57	[C ₃ H ₅ O] ⁺	Medium

Ionization Method: Electron Ionization (EI). Data sourced from PubChem.[\[2\]](#)

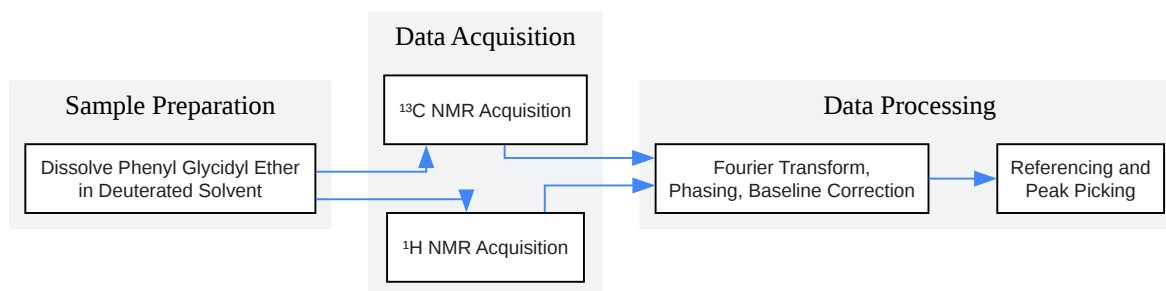
Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for **phenyl glycidyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

- Sample Preparation: Prepare a solution of **phenyl glycidyl ether** in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Set the appropriate spectral width and acquisition time for both ^1H and ^{13}C experiments.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the number of scans to 8 or 16 for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Increase the number of scans (e.g., 128 or more) to compensate for the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Reference the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum and pick the peaks in both spectra.



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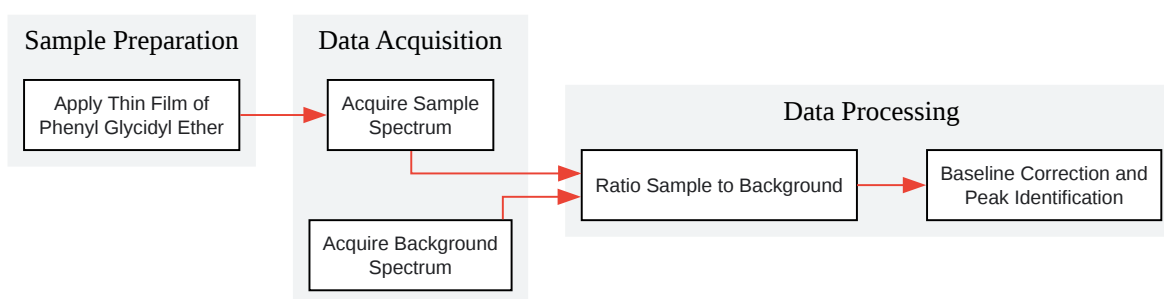
NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for FTIR Analysis:

- **Sample Preparation:** As **phenyl glycidyl ether** is a liquid, it can be analyzed directly as a thin film.
- **Instrument Setup:**
 - Use an FTIR spectrometer equipped with an appropriate sampling accessory (e.g., attenuated total reflectance - ATR, or salt plates for transmission).
 - Record a background spectrum of the empty accessory to subtract atmospheric and instrumental interferences.
- **Data Acquisition:**
 - Apply a small drop of **phenyl glycidyl ether** onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).
 - Acquire the spectrum over the desired wavenumber range (typically $4000\text{--}400\text{ cm}^{-1}$).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
 - Perform baseline correction if necessary.
 - Identify and label the characteristic absorption peaks.



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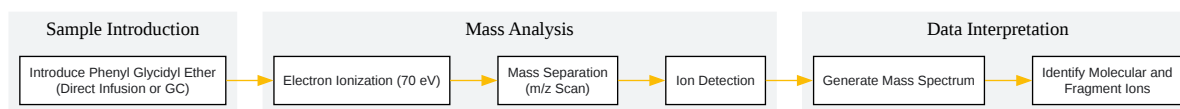
FTIR Experimental Workflow

Mass Spectrometry (MS)

Protocol for Mass Spectrometry Analysis:

- Sample Introduction: Introduce a small amount of **phenyl glycidyl ether** into the mass spectrometer. For a volatile liquid, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.
- Ionization:
 - Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns useful for structural elucidation.
- Mass Analysis:

- Scan a mass-to-charge (m/z) range appropriate for the molecular weight of **phenyl glycidyl ether** (e.g., m/z 40-200).
- Data Acquisition and Interpretation:
 - The mass spectrometer will detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z .
 - Identify the molecular ion peak ($[M]^+$) and major fragment ions.
 - Propose fragmentation pathways to explain the observed fragment ions.



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References

- 1. Glycidyl phenyl ether(122-60-1) ^{13}C NMR spectrum [chemicalbook.com]
- 2. Phenyl glycidyl ether | $\text{C}_9\text{H}_{10}\text{O}_2$ | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]
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